Ascorbic acid methylglyoxal acetal
Description
Properties
CAS No. |
74717-64-9 |
|---|---|
Molecular Formula |
C9H10O7 |
Molecular Weight |
230.17 g/mol |
IUPAC Name |
2-acetyl-6-(1,2-dihydroxyethyl)-6H-furo[3,4-d][1,3]dioxol-4-one |
InChI |
InChI=1S/C9H10O7/c1-3(11)9-15-6-5(4(12)2-10)14-8(13)7(6)16-9/h4-5,9-10,12H,2H2,1H3 |
InChI Key |
NIULXBIOLSVHSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1OC2=C(O1)C(=O)OC2C(CO)O |
Origin of Product |
United States |
Preparation Methods
Reactivity of Methylglyoxal and Ascorbic Acid
Methylglyoxal (C₃H₄O₂) exists in equilibrium between its keto and enol tautomers, with the diketone form predominating in aqueous solutions. Its electrophilic carbonyl groups readily undergo nucleophilic attack by alcohols, forming hemiacetals and acetals. Ascorbic acid, a polyhydroxy compound with four hydroxyl groups (at C2, C3, C5, and C6), provides multiple sites for acetalization. The C2 and C3 hydroxyls are most reactive due to their proximity to the electron-withdrawing lactone ring, making them primary targets for methylglyoxal.
Thermodynamic and Kinetic Considerations
Acetal formation is typically acid-catalyzed, proceeding via protonation of the carbonyl oxygen, nucleophilic attack by the hydroxyl group, and subsequent dehydration. The reaction equilibrium favors acetal formation in anhydrous conditions, as water shifts the equilibrium toward hydrolysis. Elevated temperatures (50–80°C) and aprotic solvents (e.g., dimethylformamide) enhance reaction rates while minimizing ascorbic acid degradation.
Synthetic Methodologies for this compound
Direct Acid-Catalyzed Acetalization
The most straightforward method involves reacting equimolar amounts of ascorbic acid and methylglyoxal in the presence of a Brønsted acid catalyst.
Procedure :
- Dissolve ascorbic acid (1.0 equiv) in anhydrous methanol under nitrogen atmosphere.
- Add methylglyoxal (1.2 equiv) dropwise, followed by catalytic sulfuric acid (0.5–1.0 mol%).
- Reflux at 65°C for 6–8 hours.
- Neutralize with aqueous sodium bicarbonate, extract with ethyl acetate, and purify via silica gel chromatography.
Stepwise Protection-Deprotection Strategy
To enhance regioselectivity, transient protection of less reactive hydroxyl groups (C5 and C6) is employed before acetalization.
Procedure :
- Protect C5 and C6 hydroxyls of ascorbic acid as benzyl ethers using benzyl chloride and NaH.
- React the protected derivative with methylglyoxal in toluene using p-toluenesulfonic acid (PTSA) as catalyst.
- Remove benzyl groups via hydrogenolysis (H₂/Pd-C).
- Minimizes bis-acetal formation.
- Enables isolation of mono-acetal isomers for biological testing.
Heterogeneous Catalytic Systems
Solid acid catalysts, such as sulfonated mesoporous silica or ion-exchange resins, offer recyclability and simplified purification.
Procedure :
- Suspend ascorbic acid and methylglyoxal (1:1.1 molar ratio) in acetonitrile.
- Add Amberlyst-15 (10 wt%) and stir at 50°C for 12 hours.
- Filter the catalyst, concentrate under reduced pressure, and crystallize from ethanol/water.
Yield : 68–72%.
Catalyst Performance :
- Amberlyst-15 achieves >90% conversion with three reuses before activity loss.
- Pore size (>5 nm) critical for accommodating ascorbic acid’s bulky structure.
Analytical Characterization and Quality Control
Structural Elucidation
Purity Assessment
- Ion Chromatography : Quantifies residual methylglyoxal (<0.1% w/w).
- Karl Fischer Titration : Confirms water content <0.5% in final product.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: Ascorbic acid methylglyoxal acetal can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the acetal group and the hydroxyl groups on the ascorbic acid moiety.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired transformation, but typical conditions include mild temperatures and neutral to slightly acidic pH .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield dehydroascorbic acid derivatives, while reduction reactions may produce reduced forms of the acetal .
Scientific Research Applications
Ascorbic acid methylglyoxal acetal has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying electron transfer processes and the formation of advanced glycation end products (AGEs). In biology and medicine, it is investigated for its potential role in modulating oxidative stress and its interactions with proteins and nucleic acids. In industry, it may be used in the formulation of antioxidants and preservatives .
Mechanism of Action
The mechanism of action of ascorbic acid methylglyoxal acetal involves its ability to act as an electron acceptor and donor. The compound can participate in redox reactions, scavenging reactive oxygen species and reducing oxidative stress. It can also form adducts with proteins and nucleic acids, potentially modulating their function and stability. The molecular targets and pathways involved in these processes include the activation of antioxidant enzymes and the inhibition of pro-oxidant pathways .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogs
Methylglyoxal Dimethyl Acetal
- Molecular Formula : C₅H₁₀O₃.
- Formation: Synthesized via azeotropic distillation of methylglyoxal and methanol in acidic conditions .
- Function : Primarily a synthetic intermediate for organic chemistry applications, lacking documented biological activity. Unlike ascorbic acid methylglyoxal acetal, it lacks antioxidant moieties, rendering it inert in redox pathways .
2-(5-Methylfuryl)-3-Ketogulonolactone Cyclohemiketal
Functional Analogs: Advanced Glycation End Products (AGEs)
Argpyrimidine
- Molecular Formula : C₁₁H₁₈N₄O₃.
- Formation : Generated via methylglyoxal modification of arginine residues in proteins, leading to fluorescence and protein dysfunction .
- Biological Role : A biomarker of diabetic complications and aging. Unlike the acetal, argpyrimidine is a protein adduct rather than a free small molecule .
Carboxymethyl-Lysine (CML)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
